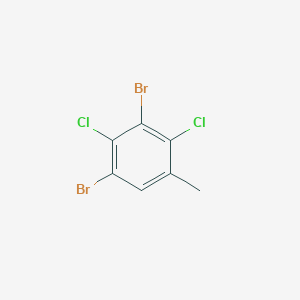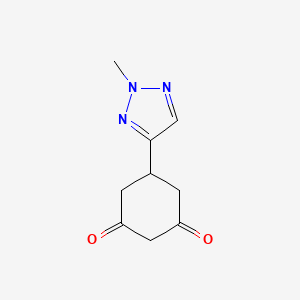
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutanecarbonitrile moiety
准备方法
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzene and cyclobutanecarbonitrile.
Synthetic Route: A common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
化学反应分析
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity to certain targets.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cell signaling.
相似化合物的比较
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-bromo-4-(trifluoromethyl)phenol and 2-bromo-4-(trifluoromethyl)phenylacetonitrile share structural similarities.
Uniqueness: The presence of the cyclobutanecarbonitrile moiety in this compound distinguishes it from other compounds.
属性
分子式 |
C12H9BrF3N |
|---|---|
分子量 |
304.11 g/mol |
IUPAC 名称 |
1-[2-bromo-4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9BrF3N/c13-10-6-8(12(14,15)16)2-3-9(10)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI 键 |
LJWUFKBCEAKUBX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



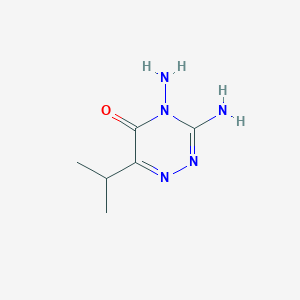

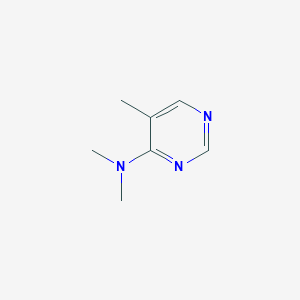

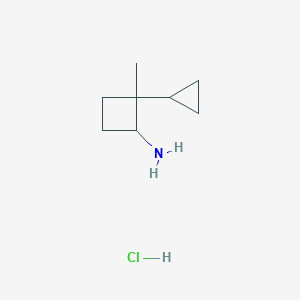

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)

